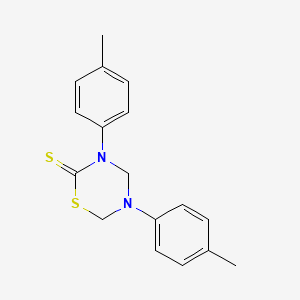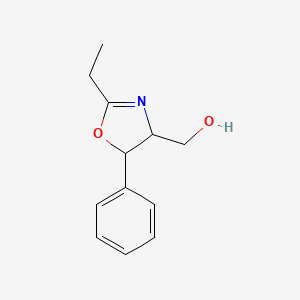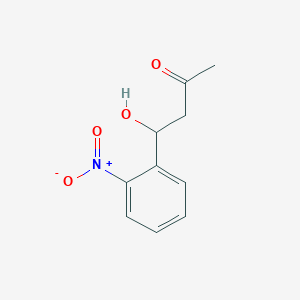
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which means it is formed by the condensation of an amine with an aldehyde or ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-phenyl-1-piperazine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated and stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-Dichlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
- N-(2,4-Dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N-(2,6-Dichlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
Uniqueness
N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific substitution pattern on the benzylidene moiety, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C17H17Cl2N3 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
(E)-1-(3,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C17H17Cl2N3/c18-16-7-6-14(12-17(16)19)13-20-22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b20-13+ |
Clave InChI |
CJPIZAHTNFOETB-DEDYPNTBSA-N |
SMILES isomérico |
C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)

![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)

![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)



![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)

